molecular formula C19H21NO B1613939 3-Methyl-4'-pyrrolidinomethyl benzophenone CAS No. 898775-93-4

3-Methyl-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1613939
CAS No.: 898775-93-4
M. Wt: 279.4 g/mol
InChI Key: MIMNIWBEFNDTGJ-UHFFFAOYSA-N
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Description

3-Methyl-4'-pyrrolidinomethyl benzophenone is a benzophenone derivative featuring a methyl group at the 3-position of one aromatic ring and a pyrrolidinomethyl group (-CH₂-pyrrolidine) at the 4'-position of the second ring (Figure 1). Benzophenones are characterized by two aromatic rings linked by a ketone group, with diverse applications in pharmaceuticals, UV stabilization, and polymer chemistry . The pyrrolidine moiety, a five-membered secondary amine, enhances solubility in polar solvents and may improve bioavailability in drug design . This compound is commercially available (e.g., from CymitQuimica) and is classified as an industrial-grade chemical with 99% purity .

Figure 1: Proposed structure of this compound.

Properties

IUPAC Name

(3-methylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-5-4-6-18(13-15)19(21)17-9-7-16(8-10-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMNIWBEFNDTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642730
Record name (3-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-93-4
Record name Methanone, (3-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and methylating agents. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Large-scale purification is typically achieved through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across various fields:

1. Chemistry:

  • Building Block: Used as an intermediate for synthesizing more complex organic molecules.
  • Synthetic Routes: It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of derivatives with tailored properties.

2. Biology:

  • Enzyme Interaction Studies: Investigated as a probe for studying enzyme interactions and receptor binding.
  • Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.

3. Medicine:

  • Anticancer Properties: Demonstrated significant cytotoxic effects in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent inhibitory effects.
  • Therapeutic Potential: Explored for its potential as a lead compound in drug discovery targeting specific diseases.

Case Studies

1. Anticancer Efficacy:
A study evaluated the antiproliferative activity of synthesized derivatives against multiple cancer cell lines. Certain derivatives exhibited enhanced potency, suggesting structure-activity relationships that could guide future drug design efforts.

2. Mechanistic Insights:
Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, revealing potential binding sites that could be exploited for therapeutic purposes.

3. Antimicrobial Properties:
Research indicated that the compound exhibited notable antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Mechanism of Action

The mechanism of action of 3-Methyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinomethyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their substituents are compared in Table 1 .

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
3-Methyl-4'-pyrrolidinomethyl benzophenone 3-CH₃, 4'-(pyrrolidinomethyl) C₁₉H₂₁NO ~305 (estimated) Pharmaceuticals, UV curing
3-Methoxy-4'-pyrrolidinomethyl benzophenone 3-OCH₃, 4'-(pyrrolidinomethyl) C₁₉H₂₁NO₂ ~321 (estimated) Photoinitiators, polymers
2,5-Dichloro-4'-pyrrolidinomethyl benzophenone 2,5-Cl₂, 4'-(pyrrolidinomethyl) C₁₈H₁₇Cl₂NO 334.25 Synthetic intermediates
3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone 3-Cl, 5-F, 4'-(pyrrolidinomethyl) C₁₈H₁₆ClFNO ~333 (estimated) Drug discovery
4'-Piperidinomethyl benzophenone 4'-(piperidinomethyl) C₁₉H₂₁NO ~303 (estimated) Pharmaceuticals

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The methyl group (electron-donating) at position 3 in the target compound may enhance stability in radical reactions compared to electron-withdrawing chloro/fluoro substituents (e.g., 2,5-dichloro analog), which increase electrophilicity .
  • Pyrrolidine vs.
  • Methoxy vs. Methyl: The 3-methoxy derivative () may exhibit improved UV absorption due to the oxygen atom’s lone pairs, making it more effective as a photoinitiator than the methyl analog .

Physicochemical Properties

  • Solubility: The pyrrolidinomethyl group enhances water solubility compared to non-polar analogs like 4'-methylbenzophenone. Chloro/fluoro substituents reduce solubility due to increased hydrophobicity .
  • Crystallinity: Benzophenone derivatives with bulky substituents (e.g., spirocyclic groups in ) exhibit lower crystallinity, favoring amorphous phases in polymer coatings .

Biological Activity

3-Methyl-4'-pyrrolidinomethyl benzophenone (CAS Number: 898775-93-4) is a compound belonging to the class of benzophenones, which are widely recognized for their applications in cosmetics and as UV filters. Despite its structural similarities to other benzophenones, the specific biological activity of this compound remains underexplored. This article aims to summarize the current understanding of its biological activity, including potential mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C19H21NO
  • Molecular Weight : 295.38 g/mol
  • Structural Characteristics : The compound features a benzophenone core with a pyrrolidinyl group, which may influence its interaction with biological targets.

1. In Vitro Studies

While specific studies on this compound are scarce, research on related compounds indicates that they can modulate enzyme activity. For example, certain benzophenone derivatives have shown selective inhibition of neuronal nitric oxide synthase (nNOS), which is crucial for various therapeutic applications in neuroprotection .

2. Toxicological Assessments

Benzophenones have undergone extensive safety assessments due to their widespread use in cosmetics. The safety assessment concluded that several benzophenones, including those structurally similar to this compound, are safe for topical application at established concentrations . However, further investigations into the mutagenicity and genotoxicity of this specific compound are warranted.

Case Study: UV Filter Efficacy

In a study examining human exposure to benzophenone-type UV filters, researchers evaluated the effectiveness of various compounds in preventing skin damage from UV radiation. Although this compound was not specifically highlighted, its structural relatives were noted for their significant UV absorption capabilities and potential protective effects against skin cancer .

Table: Comparative Biological Activities of Benzophenones

Compound NameCAS NumberUV AbsorptionnNOS InhibitionSafety Assessment
This compound898775-93-4YesUnknownUnder investigation
Benzophenone-3131-57-7YesModerateSafe for topical use
Benzophenone-44065-45-6YesLowSafe for topical use

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored, with limited data available regarding its mechanism of action and biological effects. While it shows promise as a UV filter based on its structural characteristics, further research is essential to elucidate its pharmacological properties and potential therapeutic applications.

Future studies should focus on:

  • In vitro and in vivo assays to determine specific biological activities.
  • Toxicological evaluations to assess safety profiles.
  • Structure-activity relationship (SAR) studies to identify modifications that enhance efficacy or reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.